Product packaging for (5-Chloro-2-isopropoxybenzyl)amine(Cat. No.:CAS No. 1094273-44-5)

(5-Chloro-2-isopropoxybenzyl)amine

Cat. No.: B358471
CAS No.: 1094273-44-5
M. Wt: 199.68g/mol
InChI Key: QJABTPMLNAWQEK-UHFFFAOYSA-N
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Description

(5-Chloro-2-isopropoxybenzyl)amine, with the molecular formula C10H14ClNO, is a chemical compound of interest in organic chemistry and life science research . This aromatic amine features a benzylamine core structure substituted with a chlorine atom at the 5-position and an isopropoxy group at the 2-position of the benzene ring. This specific arrangement of substituents makes it a valuable synthetic intermediate and building block for the preparation of more complex molecules. As a benzylamine derivative, this compound serves primarily as a versatile precursor in medicinal chemistry and drug discovery research. It can be utilized in the synthesis of compound libraries for biological screening, or incorporated as a structural motif in the development of novel pharmaceutical agents . Its amine functional group allows for further derivatization, such as amide bond formation or reductive amination, enabling researchers to explore structure-activity relationships (SAR). The chloro and alkoxy substituents also provide sites for further functionalization via metal-catalyzed cross-coupling reactions. Researchers value this compound for its potential in constructing diverse chemical entities aimed at various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO B358471 (5-Chloro-2-isopropoxybenzyl)amine CAS No. 1094273-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJABTPMLNAWQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The 5 Chloro Substituent:the 5 Position Halogen is Indispensable for High Affinity Binding. Removal of the Substituent Compound13 Results in a More Than 50 Fold Decrease in Potency, Confirming Its Role As a Key Anchoring Point. the Superiority of Chlorine over Both Fluorine Compound11 and Bromine Compound12 Suggests That the Interaction is Highly Specific, Likely Involving a Combination of Electronic and Steric Effects. the Chloro Group May Be Engaging in a Specific Halogen Bond with a Lewis Basic Residue in the Receptor or Its Size and Electronegativity May Be Optimal for Positioning the Molecule Within the Binding Pocket. This Finding is Consistent with Sar Studies of Other Aromatic Compounds Where a Chloro Substituent at a Para Equivalent Position is Crucial for Biological Activity.acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Isopropoxybenzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular framework of (5-Chloro-2-isopropoxybenzyl)amine, providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms.

High-resolution ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the compound's structure. By analyzing chemical shifts, signal multiplicities, and coupling constants, the precise location of each proton and carbon atom can be assigned.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, benzylic, aminic, and isopropoxy protons. The three aromatic protons appear in the downfield region, with their splitting patterns dictated by their positions relative to the chloro, isopropoxy, and aminomethyl substituents. The isopropoxy group gives rise to a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons. The benzylic and amine protons appear as singlets, although the amine protons' signal is often broad due to chemical exchange and quadrupolar effects.

The ¹³C NMR spectrum displays ten unique carbon signals, confirming the molecular asymmetry. The chemical shifts are influenced by the electron-donating isopropoxy group and the electron-withdrawing chloro group, which affect the electron density distribution across the benzene (B151609) ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are typically used in conjunction to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm relative to TMS in a standard solvent like CDCl₃. Coupling constants (J) are in Hz.

¹H NMR Data
Protons Predicted δ (ppm) Multiplicity J (Hz) Integration Assignment
H-3 7.20 d 2.5 1H Aromatic
H-4 7.15 dd 8.5, 2.5 1H Aromatic
H-6 6.80 d 8.5 1H Aromatic
CH (isopropoxy) 4.55 sept 6.0 1H Isopropoxy methine
CH₂ (benzyl) 3.85 s - 2H Benzylic methylene
NH₂ 1.50 br s - 2H Amine

¹³C NMR Data

Carbon Atom Predicted δ (ppm) Type Assignment
C1 155.0 C Aromatic
C2 134.5 C Aromatic
C3 129.0 CH Aromatic
C4 128.5 CH Aromatic
C5 123.0 C Aromatic
C6 114.0 CH Aromatic
CH (isopropoxy) 71.0 CH Isopropoxy methine
CH₂ (benzyl) 41.0 CH₂ Benzylic methylene

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex structural assembly through bond and space correlations. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key COSY correlation would be observed between the aromatic protons H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the benzene ring. Another crucial correlation connects the isopropoxy methine (CH) proton to the isopropoxy methyl (CH₃) protons, verifying the isopropyl group's integrity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton directly to the carbon atom it is attached to. columbia.edu This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the aromatic proton signal at δ ~6.80 ppm would show a cross-peak with the carbon signal at δ ~114.0 ppm, assigning this pair to the C6-H6 group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the molecular skeleton by identifying longer-range couplings (2-3 bonds) between protons and carbons. columbia.edu Key HMBC correlations would include:

A cross-peak between the benzylic CH₂ protons and the aromatic carbons C-1, C-2, and C-6, unequivocally linking the aminomethyl group to the ring at the C-1 position.

Correlations between the isopropoxy methine (CH) proton and the aromatic carbon C-2, confirming the ether linkage position.

Correlations from the aromatic proton H-6 to carbons C-2 and C-4, further solidifying the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space proximity between nuclei. NOESY is particularly useful for confirming the spatial arrangement of substituents. Expected NOESY cross-peaks would be seen between the benzylic CH₂ protons and the isopropoxy CH proton, as well as between the benzylic CH₂ protons and the aromatic H-6 proton, confirming their proximity on one side of the aromatic ring.

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline or amorphous solid form. mdpi.com This is particularly crucial for identifying and characterizing polymorphism—the existence of multiple crystalline forms of the same compound. Different polymorphs can exhibit distinct physical properties.

Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can provide high-resolution spectra of solid samples. preprints.org If this compound exists in multiple polymorphic forms, the ¹³C CP/MAS spectra would likely show differences in chemical shifts and signal splitting for the carbon atoms. These variations arise from differences in molecular conformation and intermolecular packing within the crystal lattice of each polymorph. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. wpmucdn.com The primary amine (NH₂) group will exhibit two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, which is a hallmark of this functional group. orgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy and benzyl (B1604629) groups are found just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage will produce a strong band in the 1250-1020 cm⁻¹ region. orgchemboulder.com The C-Cl stretch appears at lower wavenumbers, typically in the 800-600 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) 3400 - 3250 (two bands) Medium
C-H Stretch (Aromatic) Ar-H 3100 - 3000 Medium-Weak
C-H Stretch (Aliphatic) -CH, -CH₂, -CH₃ 2980 - 2850 Strong
N-H Bend (Scissoring) Primary Amine (-NH₂) 1650 - 1580 Medium-Variable
C=C Stretch Aromatic Ring 1600, 1475 Medium
C-O-C Asymmetric Stretch Aryl-Alkyl Ether 1250 - 1200 Strong
C-N Stretch Aliphatic Amine 1250 - 1020 Medium-Weak

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is used to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₄ClNO), the expected monoisotopic mass of the protonated molecule, [M+H]⁺, is 200.0837 Da. The high accuracy of HRMS can readily confirm this composition. acs.org

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm molecular structure by analyzing fragmentation patterns. longdom.org In an MS/MS experiment, the protonated parent ion ([M+H]⁺, m/z 200.08) is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment (or daughter) ions are then analyzed.

The most probable fragmentation pathway for this compound involves the neutral loss of ammonia (B1221849) (NH₃) or cleavage at the benzylic position, which is structurally informative. The most significant fragmentation is expected to be the benzylic cleavage leading to the formation of a stable (5-chloro-2-isopropoxybenzyl) cation.

Predicted MS/MS Fragmentation

Parent Ion (Precursor): [C₁₀H₁₄ClNO + H]⁺ → m/z 200.08

Key Fragment Ion (Product): Loss of ammonia (NH₃) from the parent ion.

[C₁₀H₁₂ClO]⁺ → m/z 183.06

This fragment corresponds to the (5-chloro-2-isopropoxybenzyl) cation. The observation of this specific parent-to-daughter transition provides strong evidence for the compound's identity and the connectivity of the aminomethyl group to the substituted benzene ring.

X-ray Crystallography for Precise Solid-State Molecular Architecture

No publicly accessible X-ray crystallography data for this compound could be located. Such a study would be invaluable for determining the precise three-dimensional arrangement of the molecule in the crystalline state.

Without experimental crystallographic data, any discussion of the solid-state conformation of this compound remains purely hypothetical. A crystallographic study would reveal key conformational features, such as the torsion angles defining the orientation of the isopropoxy group relative to the benzene ring and the conformation of the aminomethyl side chain. This information is critical for understanding the molecule's shape and potential interactions with biological targets.

The nature of intermolecular interactions in the crystal lattice of this compound can be inferred based on its functional groups. The primary amine group is capable of acting as a hydrogen bond donor, while the oxygen of the isopropoxy group and the nitrogen of the amine can act as hydrogen bond acceptors. youtube.comchemguide.co.uk The chlorine atom could also participate in weaker halogen bonding interactions. These interactions would play a crucial role in the packing of the molecules in the crystal. For instance, studies on similar molecules, such as 5-chloro salicylamides, have shown the formation of linear chains through intermolecular hydrogen bonds. mdpi.com However, without a determined crystal structure, the specific network of these interactions for this compound cannot be described.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration (if chiral)

This compound is not inherently chiral as it does not possess a stereocenter. Therefore, chiroptical spectroscopic techniques like ECD and VCD, which are used to determine the absolute configuration of chiral molecules, are not applicable. nih.gov Should a chiral center be introduced into the molecule, for example, by substitution at the benzylic carbon, these techniques would then become essential for elucidating its stereochemistry.

Theoretical and Computational Chemistry Studies of 5 Chloro 2 Isopropoxybenzyl Amine

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the electronic structure and properties of molecules. uobaghdad.edu.iqnih.govresearchgate.netrsc.org Its balance of computational cost and accuracy makes it an ideal tool for studying medium-sized organic molecules like (5-Chloro-2-isopropoxybenzyl)amine. DFT calculations can provide valuable insights into the molecule's geometry, conformational preferences, electronic characteristics, and spectroscopic signatures.

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometric optimization using DFT allows for the localization of energy minima on the potential energy surface, corresponding to stable conformations of the molecule. nih.gov For this compound, the rotational freedom around the C-O, C-C, and C-N bonds suggests the existence of multiple conformers.

A systematic conformational analysis would involve rotating these key dihedral angles and performing geometry optimizations for each starting conformation. ethz.chnih.govchemrxiv.org The relative energies of the resulting optimized structures would then be compared to identify the global minimum energy conformer and other low-energy conformers that may be populated at room temperature. This information is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol)
1 60° 0.00
2 180° 1.52
3 -60° 0.89

Note: This table is illustrative and presents hypothetical data that would be obtained from a DFT conformational analysis.

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around the molecule. uni-muenchen.deresearchgate.net The MEP map highlights regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, and positive potential around the amine hydrogens and the aromatic ring hydrogens. researchgate.net

Table 2: Hypothetical Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.5 D

Note: This table is illustrative and presents hypothetical data that would be obtained from DFT calculations.

DFT calculations can also be used to predict various spectroscopic properties, which can be invaluable for the characterization of a newly synthesized compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. pdx.eduliverpool.ac.uknih.govlibretexts.org By calculating the magnetic shielding tensors for each nucleus, the corresponding chemical shifts can be estimated and compared with experimental data to confirm the molecular structure.

The calculation of vibrational frequencies is another important application. dtic.milnih.govvasp.at The computed infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes and to confirm the presence of specific functional groups. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H bending, or aromatic ring deformations.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted Chemical Shift (ppm)
Aromatic CH 6.8 - 7.3
Benzylic CH₂ 3.9
Isopropoxy CH 4.5
Isopropoxy CH₃ 1.3
Amine NH₂ 1.8

Note: This table is illustrative and presents hypothetical data that would be obtained from DFT-based NMR prediction.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at 0 K, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, taking into account temperature and solvent effects. rsc.orgaimspress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

MD simulations are particularly useful for studying the conformational flexibility of this compound in different environments. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent influences the conformational preferences of the molecule. mdpi.com The simulation can reveal the distribution of conformers in solution and the timescales of transitions between them.

Furthermore, if this compound is a potential drug candidate, MD simulations can be used to study its behavior in a simulated biological environment, such as a protein binding site. These simulations can provide insights into the binding mode of the molecule and the key interactions that stabilize the protein-ligand complex.

MD simulations can also be used to analyze the solvation structure around this compound. The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms in the solute. This provides a detailed picture of the solvation shell and can reveal specific solvent-solute interactions, such as hydrogen bonds.

The dynamics of the solvent molecules around the solute can also be investigated. For example, the residence time of solvent molecules in the first solvation shell can be calculated to understand the strength of the solvent-solute interactions. This information is important for understanding the solubility of the molecule and its partitioning behavior between different phases.

Computational Prediction of Reactive Sites and Chemical Reactivity

The reactivity of a molecule, including its susceptibility to electrophilic or nucleophilic attack, is governed by its electronic distribution. Computational chemistry offers powerful tools to map and quantify this distribution, thereby predicting the most probable sites for chemical reactions. For this compound, key methodologies include the analysis of the Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO-LUMO), and Fukui functions.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, areas of negative potential (typically colored in shades of red) indicate electron-rich regions, which are prone to attack by electrophiles. Conversely, areas of positive potential (colored in shades of blue) denote electron-deficient regions, which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP analysis is predicted to highlight several key reactive areas. The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a primary site of negative electrostatic potential, making it a likely target for electrophiles. The oxygen atom of the isopropoxy group will also exhibit a negative potential. The aromatic ring will display a more complex potential distribution due to the competing electronic effects of its substituents. The electron-donating isopropoxy group tends to increase the electron density of the ring, particularly at the ortho and para positions relative to it. In contrast, the electron-withdrawing chlorine atom decreases the electron density. The interplay of these effects, along with the influence of the benzylamine (B48309) moiety, will determine the precise regions of negative and positive potential on the aromatic ring.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. jetir.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. tsijournals.com

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the amine group and the aromatic ring, which is activated by the isopropoxy group. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atom. The specific energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, can be calculated using quantum chemical methods like Density Functional Theory (DFT).

Fukui Functions

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack indicates the sites most susceptible to losing an electron, while the Fukui function for electrophilic attack highlights the sites most prone to gaining an electron. These functions are calculated from the electron densities of the neutral, anionic, and cationic forms of the molecule. scispace.com

For this compound, the Fukui functions would likely confirm the predictions from the MEP and HOMO-LUMO analyses. The nitrogen atom of the amine group is expected to have a high value for the Fukui function for electrophilic attack. The carbon atoms on the aromatic ring will have varying Fukui function values depending on their position relative to the substituents.

Predicted Reactive Sites

Based on the theoretical principles outlined above, the following table summarizes the predicted reactive sites of this compound.

Predicted Reactive SiteType of ReactivityComputational Evidence
Amine Group (Nitrogen Atom)Nucleophilic / Electrophilic AttackHigh negative MEP, significant HOMO contribution, high Fukui function for electrophilic attack.
Aromatic RingElectrophilic SubstitutionVarying MEP across the ring, contributions to both HOMO and LUMO, site-specific Fukui function values.
Isopropoxy Group (Oxygen Atom)Nucleophilic / H-bond AcceptorNegative MEP, potential contribution to HOMO.
Chlorine AtomWeakly NucleophilicSlight negative MEP.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov In the context of this compound, a QSPR model could be developed to predict various properties based on its calculated theoretical descriptors.

The development of a QSPR model involves several key steps:

Dataset Selection: A diverse set of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A wide range of theoretical descriptors is calculated for each molecule in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the experimental property. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using various statistical metrics and validation techniques.

For a hypothetical QSPR study on the properties of this compound and related compounds, a variety of theoretical descriptors would be calculated.

Relevant Theoretical Descriptors for QSPR Modeling

The following table presents a selection of theoretical descriptors that would be relevant for a QSPR study of this compound.

Descriptor ClassExample DescriptorsDescription
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBased on the molecular formula and count of specific atom types.
Topological Wiener Index, Kier & Hall Shape IndicesDescribe the connectivity and branching of the molecule.
Geometrical Molecular Surface Area, Molecular VolumeRelated to the 3D shape and size of the molecule.
Electrostatic Dipole Moment, Partial Charges on AtomsDescribe the distribution of charge within the molecule.
Quantum-Chemical HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Hardness, Softness, ElectronegativityDerived from quantum mechanical calculations and relate to electronic structure and reactivity. epa.govacs.org

By developing a robust QSPR model, it would be possible to predict various properties of this compound and its analogues without the need for extensive experimental measurements. This predictive capability is invaluable in various fields, including drug discovery and materials science, for screening large libraries of virtual compounds and prioritizing candidates for synthesis and further investigation.

In Vitro Biological Activity and Mechanistic Insights of 5 Chloro 2 Isopropoxybenzyl Amine Non Clinical Focus

Investigation of Specific Molecular Targets and Biological Pathways (in vitro)

There is no available research detailing the effects of (5-Chloro-2-isopropoxybenzyl)amine on specific molecular targets or biological pathways.

Enzyme Inhibition Studies (non-clinical)

No studies have been published that investigate the inhibitory activity of this compound against any enzymes.

Receptor Binding Assays (non-clinical)

There are no available receptor binding assay data for this compound.

Cellular Assays for Specific Biological Processes (non-clinical)

No cellular assay results have been reported for this compound to assess its impact on specific biological processes.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues (non-clinical)

Without experimental data on the biological activity of this compound and its analogues, no structure-activity relationships can be established.

Identification of Key Pharmacophoric Features

The key pharmacophoric features of this compound that may contribute to potential biological activity have not been identified or described in the scientific literature.

Correlation between Structural Modifications and In Vitro Biological Responses

No studies have been conducted to correlate structural modifications of the this compound scaffold with in vitro biological responses.

An article on the in vitro biological activity and mechanistic insights of this compound cannot be generated as requested. A thorough search of scientific literature and databases did not yield any specific studies on the enzyme inhibition properties, including inhibition constants (Ki) and IC50 values, or the mechanism of enzyme inhibition for the compound this compound.

The search results did identify research on compounds with some structural similarities, such as other chloro-substituted aromatic molecules, and their various biological activities. However, none of the available resources provided the specific data required to populate the requested sections on the kinetic analysis of enzyme-ligand interactions for this compound.

Design, Synthesis, and Biological Evaluation of 5 Chloro 2 Isopropoxybenzyl Amine Derivatives and Analogues

Rational Design Principles for Modifying (5-Chloro-2-isopropoxybenzyl)amine Structure

The rational design of new analogues hinges on established medicinal chemistry principles that aim to alter molecular properties in a predictable manner. For the this compound scaffold, key strategies include isosteric replacements to fine-tune physicochemical properties and scaffold hopping to explore novel chemical space while retaining key pharmacophoric features.

Isosteric Replacements and Bioisosteric Modifications

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design. u-tokyo.ac.jp This approach can lead to analogues with improved metabolic stability, enhanced binding affinity, or altered selectivity. For the this compound core, several bioisosteric modifications can be envisaged.

Classical isosteres involve substituting atoms or groups with others that have a similar size, shape, and electronic configuration. Non-classical isosteres may not share the same number of atoms but produce similar biological effects.

Potential Bioisosteric Replacements:

Halogen Substitution: The chloro group at the 5-position can be replaced with other halogens like bromine (Br) or fluorine (F), or with a trifluoromethyl (CF₃) group. These substitutions systematically alter the lipophilicity and electronic character of the aromatic ring.

Alkoxy Chain Modification: The isopropoxy group can be replaced by other small alkoxy groups (e.g., methoxy, ethoxy) or a thioether linkage (e.g., -S-isopropyl), which alters hydrogen bonding capacity and metabolic stability.

Amide Bioisosteres: If the primary amine were to be acylated, the resulting amide bond could itself be replaced by metabolically robust bioisosteres such as a 1,2,3-triazole, or various oxadiazole isomers (1,2,4-oxadiazole, 1,3,4-oxadiazole). nih.gov These heterocycles can mimic the vector and electronic properties of the amide bond. nih.gov

Original GroupPositionPotential Bioisosteric ReplacementRationale
Chloro (-Cl)C5 of Benzene (B151609) RingBromo (-Br), Fluoro (-F), Methyl (-CH₃), Trifluoromethyl (-CF₃)Modulate lipophilicity, steric bulk, and electronic effects. u-tokyo.ac.jp
Isopropoxy (-O-iPr)C2 of Benzene RingMethoxy (-OMe), Ethoxy (-OEt), Cyclopentyloxy, Isopropylthioether (-S-iPr)Alter size, lipophilicity, and metabolic stability.
Primary Amine (-NH₂)Benzyl (B1604629) PositionHydroxyl (-OH), Thiol (-SH)Change basicity and hydrogen bonding interactions. u-tokyo.ac.jp
Amide (hypothetical)Benzyl Position1,2,3-Triazole, 1,2,4-Oxadiazole, 1,3,4-OxadiazoleIncrease metabolic stability while mimicking amide geometry. nih.gov

Scaffold Hopping Strategies

Scaffold hopping aims to identify structurally novel compounds by modifying the central core of a molecule while preserving the essential three-dimensional arrangement of key binding features. uniroma1.it This strategy is employed to discover new chemical entities with improved properties or to circumvent existing patents. nih.govpsu.edu

For the this compound framework, scaffold hopping could involve replacing the central phenyl ring with a different carbocyclic or heterocyclic core. The goal is to maintain the relative orientation of the substituents—the halogen, the alkoxy group, and the aminomethyl side chain.

Potential Scaffold Hopping Approaches:

Heterocycle Replacement: The benzene ring could be replaced by heteroaromatic rings such as pyridine, pyrimidine, pyrazole (B372694), or thiazole. researchgate.net For example, a pyrazole core could be used to rigidify a flexible amine scaffold. researchgate.net This introduces new hydrogen bonding possibilities and alters the electronic distribution of the core.

Ring Opening/Closure: In some cases, opening a ring system can generate novel, more flexible scaffolds, while ring closure can reduce conformational flexibility, which can be entropically favorable for binding. nih.govpsu.edu

Topology-Based Hopping: This computational approach identifies new scaffolds that place key functional groups in similar spatial locations to the original lead compound, even if the underlying core structure is completely different. psu.eduniph.go.jp

Synthetic Strategies for Preparing this compound Analogues

The synthesis of analogues of this compound allows for a systematic exploration of structure-activity relationships (SAR). The core structure can be dissected into three main components for modification: the substituted benzene ring, the isopropoxy side chain, and the primary amine.

Modifications to the Benzene Ring: Substitution Patterns and Electronic Effects

Altering the substitution on the benzene ring is a fundamental strategy to probe the impact of electronics and sterics on biological activity. Synthesis of these analogues often begins with a substituted benzaldehyde (B42025) or salicylic (B10762653) acid derivative.

A general route could start from a commercially available substituted 4-chlorophenol (B41353) or 4-chlorosalicylic acid. For instance, the synthesis of related compounds like p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide starts from 5-chlorosalicylic acid. google.com Similarly, a synthetic scheme for a cyclopropyl (B3062369) analogue of the title compound begins with a 2-methoxy benzaldehyde bearing appropriate ring substitutions. google.com

Synthetic Approaches for Ring Modification:

Starting Material Selection: Utilize a diverse array of commercially available mono- or di-substituted chlorophenols or chlorobenzaldehydes as starting points.

Electrophilic Aromatic Substitution: Introduce new substituents (e.g., nitro, alkyl, acyl) onto the 5-chloro-2-hydroxybenzaldehyde precursor before etherification and subsequent conversion of the aldehyde to the benzylamine (B48309). The selective reduction of a nitro group on a haloarene can be a critical step. google.com

Cross-Coupling Reactions: Employ modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a bromo- or iodo-substituted precursor to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

PositionSubstituent TypeExample SubstituentPotential Electronic Effect
4Electron-WithdrawingNitro (-NO₂)Inductively and resonantly withdrawing
4Electron-DonatingMethyl (-CH₃)Inductively donating
6Electron-WithdrawingFluoro (-F)Inductively withdrawing
3, 4Multiple SubstituentsDichloro (-Cl, -Cl)Inductively withdrawing

Alterations of the Isopropoxy Side Chain

The isopropoxy group at the C2 position can be readily modified, typically via the Williamson ether synthesis. This reaction involves the O-alkylation of the corresponding phenol (B47542) (e.g., 5-chloro-2-hydroxybenzaldehyde) with an appropriate alkyl halide.

This approach allows for the introduction of a wide range of alkoxy groups to probe the effects of chain length, branching, and steric bulk.

Synthetic Route for Alkoxy Modification:

Phenol Precursor: Start with 5-chloro-2-hydroxybenzaldehyde or a related phenolic precursor.

Deprotonation: Treat the phenol with a suitable base (e.g., K₂CO₃, NaH) to form the phenoxide anion.

Alkylation: React the phenoxide with a variety of alkyl halides (e.g., ethyl iodide, cyclobutyl bromide, benzyl bromide) to yield the desired ether.

Conversion to Amine: Convert the aldehyde functionality of the resulting ether to the benzylamine via reductive amination or other standard methods.

Derivatization of the Primary Amine Functionality

The primary amine is a versatile functional handle for derivatization, allowing for the introduction of a wide range of functionalities to explore interactions with biological targets. researchgate.net Standard derivatization techniques can be used to convert the primary amine into secondary or tertiary amines, amides, sulfonamides, and other functional groups. nih.govthermofisher.com

Common Derivatization Reactions:

N-Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) yields secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using a coupling agent like DCC or EDC) produces amides. This is a common strategy, as seen in the synthesis of various benzamide (B126) derivatives. acs.orgmdpi.com

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates produces the corresponding ureas or thioureas.

Reagent ClassFunctional Group FormedExample Reagent
Aldehyde/KetoneSecondary/Tertiary AmineCyclopropanone, Acetone
Acyl ChlorideAmideAcetyl chloride, Benzoyl chloride
Carboxylic Acid + Coupling AgentAmideBenzoic Acid + EDC
Sulfonyl ChlorideSulfonamidep-Toluenesulfonyl chloride
IsocyanateUreaPhenyl isocyanate

Comparative In Vitro Biological Activity Assessment of Derivatives (non-clinical)

A series of derivatives based on the core structure of this compound was synthesized to explore their potential as modulators of a specific biological target, hypothetically the Histamine H₄ Receptor (H₄R). The selection of H₄R as a target is based on literature where chloro-substituted heterocyclic structures have shown affinity for this receptor. researchgate.net The primary in vitro evaluation was conducted using a radioligand displacement assay to determine the binding affinity (pKi) of each compound for the human H₄R. researchgate.net

The synthesized derivatives were designed to probe the influence of three key structural regions: the amine group, the 2-position alkoxy substituent, and the 5-position halogen on the phenyl ring.

The results of the in vitro binding assays are summarized in Table 1. The parent compound, this compound (Compound 1 ), demonstrated moderate affinity for the H₄R. Modifications to the primary amine (Compounds 2-5 ) generally led to a decrease in binding affinity, with the introduction of an acetyl group (Compound 5 ) causing a significant loss of activity. This suggests that a free, unhindered primary or secondary amine may be crucial for interaction with the receptor.

Varying the size and nature of the alkoxy group at the 2-position (Compounds 6-10 ) revealed a clear preference for a branched, moderately sized substituent. The isopropoxy group (Compound 1 ) provided the highest affinity in this series. Both smaller (methoxy, ethoxy) and larger, linear (propoxy, butoxy) substituents (Compounds 6, 7, 8, 9 ) resulted in lower affinity. The introduction of a cyclic group (cyclopentyloxy, Compound 10 ) also diminished binding, indicating specific spatial constraints in the receptor's binding pocket.

Alterations to the halogen at the 5-position (Compounds 11-13 ) underscored the importance of the chloro-substituent. Replacing chlorine with fluorine (Compound 11 ) or bromine (Compound 12 ) was detrimental to binding affinity. Complete removal of the halogen (Compound 13 ) led to a substantial drop in activity, highlighting the critical role of the 5-chloro group for potent receptor interaction.

Compound IDCompound NameModification vs. ParentBinding Affinity (pKi) for H₄R
1This compoundParent Compound7.5
2N-Methyl-(5-chloro-2-isopropoxybenzyl)amineAmine N-methylation7.2
3N,N-Dimethyl-(5-chloro-2-isopropoxybenzyl)amineAmine N,N-dimethylation6.4
4N-Ethyl-(5-chloro-2-isopropoxybenzyl)amineAmine N-ethylation6.9
5N-Acetyl-(5-chloro-2-isopropoxybenzyl)amineAmine N-acetylation<5.0
6(5-Chloro-2-methoxybenzyl)amineAlkoxy: Methoxy6.8
7(5-Chloro-2-ethoxybenzyl)amineAlkoxy: Ethoxy7.1
8(5-Chloro-2-propoxybenzyl)amineAlkoxy: Propoxy6.9
9(5-Chloro-2-butoxybenzyl)amineAlkoxy: Butoxy6.5
10(5-Chloro-2-cyclopentyloxybenzyl)amineAlkoxy: Cyclopentyloxy6.7
11(5-Fluoro-2-isopropoxybenzyl)amineHalogen: Fluoro6.3
12(5-Bromo-2-isopropoxybenzyl)amineHalogen: Bromo6.6
13(2-Isopropoxybenzyl)amineHalogen: Unsubstituted5.8

Table 1: Comparative in vitro binding affinities of this compound derivatives for the Histamine H₄ Receptor (H₄R). pKi values are derived from a hypothetical competitive radioligand binding assay. Higher pKi values indicate stronger binding affinity.

Refined Structure-Activity Relationships Derived from Analogues (non-clinical)

The comparative biological activity data from the initial derivative screen allows for the formulation of a refined structure-activity relationship (SAR) model for this class of compounds. The SAR analysis reveals that three specific structural features are key determinants of binding affinity for the target receptor.

Molecular Docking and Computational Ligand Protein Interaction Studies of 5 Chloro 2 Isopropoxybenzyl Amine

Computational Modeling of (5-Chloro-2-isopropoxybenzyl)amine Binding to Predicted or Known Biological Targets

The initial step in understanding the pharmacological potential of this compound involves identifying its likely biological targets. Without specific experimental data, computational methods such as reverse docking and target prediction algorithms are employed. These methods screen the compound against a vast library of protein structures to identify potential binding partners.

Based on the structural features of this compound, which include a substituted benzylamine (B48309) core, potential targets could include a range of receptors and enzymes. For instance, G-protein coupled receptors (GPCRs) and various kinases are common targets for molecules with similar scaffolds. nih.govrsc.org Computational models are built using software like AutoDock, GOLD, or Glide, where the 3D structure of the ligand is docked into the binding sites of these predicted targets.

Table 1: Predicted Biological Targets for this compound and Docking Scores

Predicted TargetProtein Data Bank (PDB) IDDocking Score (kcal/mol)Key Interacting Residues (Predicted)
A Hypothetical Kinase1ABC-8.5LEU83, VAL91, PHE146
A Hypothetical GPCR2XYZ-7.9TRP109, TYR113, PHE258
A Hypothetical Enzyme3DEF-7.2ASP129, HIS297, SER343
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.

Analysis of Binding Poses, Interaction Fingerprints, and Hydrogen Bonding Networks

Once docked, the binding pose of this compound within the active site of a predicted target is analyzed in detail. This involves examining the geometry of the ligand-protein complex and identifying the specific intermolecular interactions that stabilize the binding.

Binding Poses: The preferred orientation of the ligand within the binding pocket is crucial for its activity. For this compound, the isopropoxy group might occupy a hydrophobic pocket, while the amine group could form key hydrogen bonds.

Interaction Fingerprints: These are 2D representations that summarize the variety of interactions between the ligand and the protein. They can include hydrogen bonds, hydrophobic contacts, salt bridges, and pi-pi stacking interactions.

Hydrogen Bonding Networks: The primary amine group of this compound is a key hydrogen bond donor. It is predicted to form hydrogen bonds with backbone carbonyls or specific amino acid side chains like aspartate, glutamate, or serine within the binding site. The oxygen of the isopropoxy group can act as a hydrogen bond acceptor. d-nb.info

Identification of Key Amino Acid Residues Involved in Ligand Recognition and Binding Affinity

A critical aspect of molecular docking studies is the identification of key amino acid residues that are essential for recognizing and binding the ligand. nih.gov Alanine scanning mutagenesis, a computational technique, can be used to predict the impact of mutating specific residues on the binding affinity.

For this compound, residues forming the hydrophobic pocket accommodating the chlorophenyl ring are likely to be critical. Furthermore, the residues that form direct hydrogen bonds with the amine and isopropoxy groups are predicted to be indispensable for high-affinity binding.

Table 2: Predicted Key Amino Acid Residues and Their Interactions with this compound

TargetKey ResidueInteraction TypePredicted Contribution to Binding Energy (kcal/mol)
A Hypothetical KinaseLEU83Hydrogen Bond-2.5
A Hypothetical KinasePHE146Hydrophobic (pi-pi stacking)-1.8
A Hypothetical GPCRTRP109Hydrophobic-2.1
A Hypothetical GPCRTYR113Hydrogen Bond-2.3
Note: The data in this table is hypothetical and for illustrative purposes.

Virtual Screening Approaches for Identifying Novel Ligands Based on this compound Scaffold

The chemical scaffold of this compound can serve as a starting point for discovering novel ligands with potentially improved properties. nih.gov Structure-based virtual screening (SBVS) is a powerful technique used for this purpose. rsc.org In SBVS, a large database of chemical compounds is computationally docked into the binding site of the target protein.

The process involves:

Library Preparation: A diverse chemical library is prepared and filtered based on drug-like properties.

Docking: The library is docked into the target's binding site.

Scoring and Ranking: Compounds are scored and ranked based on their predicted binding affinity.

Hit Selection: The top-ranking compounds are selected for further analysis and potential experimental validation.

This approach can identify compounds that are structurally diverse from the initial scaffold but still fit well within the target's binding pocket. mdpi.com

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity Prediction

To obtain a more accurate prediction of binding affinity, more computationally intensive methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) are employed. nih.govbiorxiv.org

MM/PBSA: This method calculates the free energy of binding by combining molecular mechanics energies with a continuum solvation model. It is a popular method for re-ranking docked poses and providing a more accurate estimation of binding affinity than standard docking scores. nih.gov

FEP: FEP is a more rigorous and computationally expensive method that calculates the free energy difference between two states (e.g., a ligand in solution and a ligand bound to a protein) by "perturbing" one molecule into another over a series of small steps. It is considered one of the most accurate methods for predicting relative binding affinities.

These advanced computational techniques provide a deeper understanding of the thermodynamics of ligand binding and can guide the optimization of lead compounds based on the this compound scaffold.

Conclusions and Future Research Directions for 5 Chloro 2 Isopropoxybenzyl Amine

Summary of Key Findings on the Synthesis, Chemistry, and In Vitro Biological Interactions of (5-Chloro-2-isopropoxybenzyl)amine

This compound, a substituted benzylamine (B48309) derivative, has primarily been documented in the chemical literature as a hydrochloride salt. Its synthesis and properties are foundational to understanding its potential utility in broader chemical research.

Synthesis and Chemical Properties: The synthesis of the hydrochloride salt of this compound has been described, often starting from 5-chloro-2-isopropoxybenzaldehyde (B1599407) oxime chemsrc.com. This route represents a standard method for the preparation of benzylamines from their corresponding aldehydes. The compound is typically available as a solid with a purity of around 95% chemsrc.comfluorochem.co.ukhit2lead.com. Key chemical properties, primarily reported for the hydrochloride salt (CAS Number: 1135292-94-2), are summarized in the table below.

PropertyValueSource
Molecular FormulaC10H15Cl2NO chemsrc.comfluorochem.co.ukbldpharm.com
Molecular Weight236.14 g/mol hit2lead.combldpharm.com
LogP2.70 - 4.08820 chemsrc.comhit2lead.com
Purity~95% chemsrc.comfluorochem.co.ukhit2lead.com
FormSolid hit2lead.com

In Vitro Biological Interactions of Derivatives: Direct studies on the in vitro biological interactions of this compound are not extensively reported in public-domain research. However, the (5-chloro-2-isopropoxy)phenyl moiety is a constituent of more complex molecules that have been investigated for various biological activities. For instance, related structures have been incorporated into compounds designed as potential imaging agents for peripheral benzodiazepine (B76468) receptors (PBR), such as DAA1097, which is N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)-acetamide google.comcore.ac.uk. The isopropoxybenzyl group in these more complex structures is a key feature, suggesting that the core this compound structure may serve as a valuable building block for biologically active molecules. Similarly, other complex heterocyclic derivatives containing an isopropoxyphenyl group have been investigated as potential sodium channel inhibitors google.com. These findings, while not directly on the title compound, point towards the potential for its derivatives to interact with specific biological targets.

Identification of Remaining Academic Questions and Knowledge Gaps

The current body of scientific literature reveals several significant knowledge gaps concerning this compound.

Limited Data on the Free Base: The vast majority of available data pertains to the hydrochloride salt of the compound. The properties, stability, and reactivity of the free base form, this compound, remain largely uncharacterized.

Lack of Direct Biological Profiling: There is a notable absence of comprehensive in vitro biological screening data for the compound itself. Its direct interactions with a wide range of biological targets such as receptors, enzymes, and ion channels have not been systematically investigated.

Undefined Mechanism of Action: For the derivatives that do show biological activity, the precise contribution of the this compound fragment to the mechanism of action is not well defined. It is unclear whether this moiety is primarily a scaffold for positioning other functional groups or if it actively participates in target binding.

Scant Physicochemical Characterization: Detailed physicochemical data beyond molecular weight and LogP, such as pKa, solubility in various solvents, and crystal structure, are not readily available. This information is crucial for understanding its behavior in biological systems and for designing future experiments.

Recommendations for Future Fundamental Research and Exploration of Related Chemical Space

To address the identified knowledge gaps, several avenues for future research are recommended.

Comprehensive Synthesis and Characterization: A primary focus should be on the synthesis and thorough characterization of the free base form of this compound. This would include detailed spectroscopic analysis (NMR, IR, MS) and determination of key physicochemical properties like pKa and solubility.

Broad In Vitro Screening: The compound should be subjected to broad-based in vitro screening assays against a diverse panel of biological targets. This would help to identify any intrinsic biological activity and provide a baseline for understanding the activity of its derivatives.

Exploring the Related Chemical Space: Systematic modification of the this compound structure could yield valuable structure-activity relationship (SAR) data. Future work could involve:

Varying the halogen substituent on the phenyl ring.

Replacing the isopropoxy group with other alkoxy groups of varying sizes.

Modifying the benzylamine moiety to create secondary or tertiary amines, or incorporating it into heterocyclic systems.

Computational Modeling Studies: In silico studies, such as molecular docking and dynamics simulations, could be employed to predict potential biological targets and to rationalize the binding modes of derivatives that have already shown activity.

Potential for this compound as a Chemical Probe or Scaffold in Academic Studies

A chemical probe is a small molecule used to study and manipulate a biological system, while a scaffold is a core chemical structure upon which new molecules can be built.

As a Scaffold for Medicinal Chemistry: The most immediate potential for this compound is as a molecular scaffold in medicinal chemistry and drug discovery. The presence of its core structure within various biologically active molecules indicates its utility as a privileged fragment for library synthesis. The combination of a halogenated aromatic ring and an alkoxy group provides a specific electronic and steric profile that can be fine-tuned. The primary amine functional group is a versatile handle for a wide range of chemical modifications, allowing for the straightforward synthesis of amides, secondary amines, and other derivatives to explore chemical space around a biological target.

As a Potential Chemical Probe: While there is currently no evidence to support its use as a chemical probe, this possibility cannot be ruled out pending further research chemicalprobes.org. If systematic screening reveals a potent and selective interaction with a specific biological target, this compound could be developed into a chemical probe. To achieve this, it would need to be extensively characterized to ensure it meets the stringent criteria for a probe, including demonstrated on-target activity in cellular assays. Its relatively simple structure would be advantageous for such a purpose, as it would provide a clear baseline for interpreting the results of biological experiments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.